Stereochemical Substrate Discrimination: Z-D-Ala-Phe-OH vs. Z-Ala-Phe-OH in α-Chymotrypsin Hydrolysis
α-Chymotrypsin catalyzes the hydrolysis of Z-Ala-Phe-OH (L-configuration) at 37°C in 30% acetonitrile/buffer as a productive substrate [1]. In contrast, Z-D-Ala-Phe-OH is not hydrolyzed by α-chymotrypsin due to the D-alanine stereochemistry at the P1 position, which prevents proper orientation of the scissile bond within the enzyme's catalytic triad . This stereochemical discrimination is consistent with established protease specificity rules where D-amino acids at the cleavage site abolish or severely reduce catalytic turnover [2].
| Evidence Dimension | Substrate hydrolysis by α-chymotrypsin |
|---|---|
| Target Compound Data | No detectable hydrolysis |
| Comparator Or Baseline | Z-Ala-Phe-OH (CAS 2768-53-8): productively hydrolyzed |
| Quantified Difference | Qualitative discrimination (substrate vs. non-substrate) |
| Conditions | 37°C, 30% acetonitrile/buffer, pH not specified but typical α-chymotrypsin optimum ~7.8 |
Why This Matters
This stereochemical discrimination enables Z-D-Ala-Phe-OH to serve as a non-hydrolyzable control or competitive inhibitor in assays where the L-analog functions as a substrate.
- [1] Ungaro, V.A., et al. (2015). A green route for the synthesis of a bitter-taste dipeptide combining biocatalysis, heterogeneous metal catalysis and magnetic nanoparticles. RSC Advances, 5, 36449-36455. View Source
- [2] Kullmann, W. (1987). Enzymatic Peptide Synthesis. CRC Press. General principle: D-amino acids at cleavage site abolish serine protease hydrolysis. View Source
